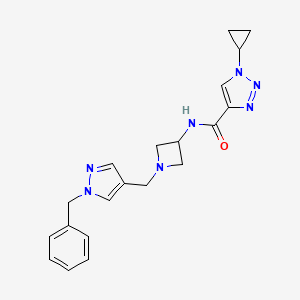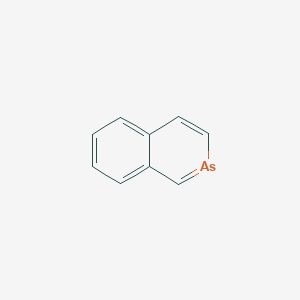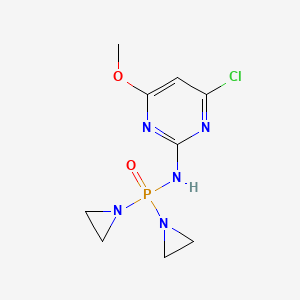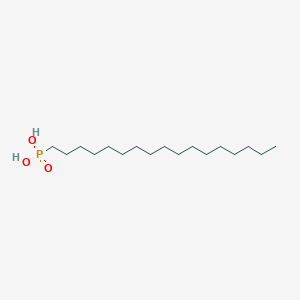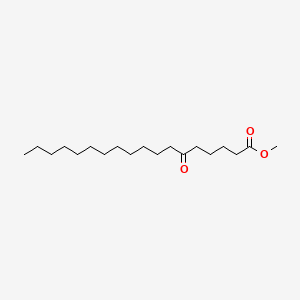
Octadecanoic acid, 6-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 6-oxo-, methyl ester is an organic compound with the molecular formula C19H36O3 It is a derivative of octadecanoic acid (stearic acid) where the sixth carbon atom is oxidized to a ketone group, and the carboxylic acid is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 6-oxo-, methyl ester typically involves the oxidation of octadecanoic acid followed by esterification. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone functionality at the sixth carbon position. The resulting 6-oxo-octadecanoic acid is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The esterification step can be carried out in continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-hydroxy-octadecanoic acid methyl ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 6-hydroxy-octadecanoic acid methyl ester.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of octadecanoic acid, 6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active octadecanoic acid derivative, which can then exert its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2-oxo-, methyl ester: Another ketone derivative of octadecanoic acid with the ketone group at the second carbon position.
6-Octadecenoic acid, methyl ester: An unsaturated derivative with a double bond at the sixth carbon position.
Octadecanoic acid, 12-oxo-, methyl ester: A ketone derivative with the ketone group at the twelfth carbon position.
Uniqueness
Octadecanoic acid, 6-oxo-, methyl ester is unique due to the specific position of the ketone group, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
2380-21-4 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 6-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-15-18(20)16-13-14-17-19(21)22-2/h3-17H2,1-2H3 |
InChI Key |
NTGKIGJRNOPHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


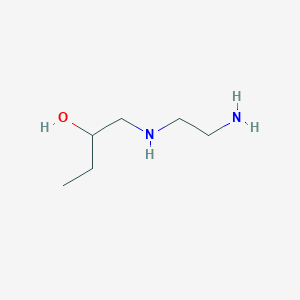
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
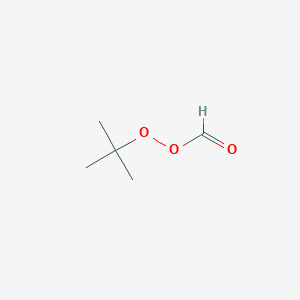
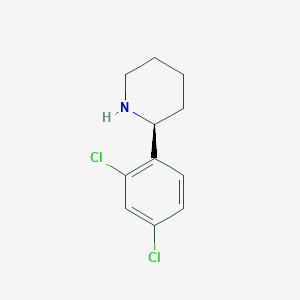
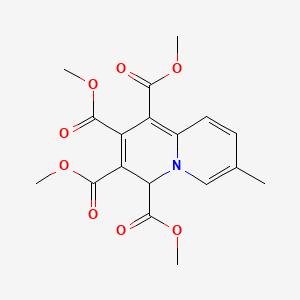
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)

